molecular formula C7H10ClNS B13414745 2-Pyridin-2-ylethanethiol;hydrochloride CAS No. 6298-10-8

2-Pyridin-2-ylethanethiol;hydrochloride

Cat. No.: B13414745
CAS No.: 6298-10-8
M. Wt: 175.68 g/mol
InChI Key: IDNMLJJHTUHKGF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-2-ylethanethiol;hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-bromoethylpyridine with thiourea, followed by hydrolysis to yield the desired product. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-2-ylethanethiol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyridin-2-ylethanethiol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Pyridin-2-ylethanethiol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity. Additionally, the pyridine ring can engage in π-π interactions or hydrogen bonding with target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Pyridone: Another pyridine derivative with different functional groups.

    2-Pyridylmethylamine: Contains an amine group instead of a thiol.

    2-Pyridylacetic acid: Features a carboxylic acid group.

Uniqueness

2-Pyridin-2-ylethanethiol;hydrochloride is unique due to the presence of both a thiol group and a pyridine ring, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other pyridine derivatives .

Properties

CAS No.

6298-10-8

Molecular Formula

C7H10ClNS

Molecular Weight

175.68 g/mol

IUPAC Name

2-pyridin-2-ylethanethiol;hydrochloride

InChI

InChI=1S/C7H9NS.ClH/c9-6-4-7-3-1-2-5-8-7;/h1-3,5,9H,4,6H2;1H

InChI Key

IDNMLJJHTUHKGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCS.Cl

Origin of Product

United States

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